molecular formula C7H12BNO2S B13362134 (5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid

(5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid

Cat. No.: B13362134
M. Wt: 185.06 g/mol
InChI Key: OWNFLGYDNRWGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid is a thiophene-based boronic acid derivative featuring a dimethylaminomethyl substituent at the 5-position of the thiophene ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications . The dimethylamino group enhances solubility in polar solvents and may influence electronic properties, making this compound valuable in medicinal chemistry and sensor development .

Properties

Molecular Formula

C7H12BNO2S

Molecular Weight

185.06 g/mol

IUPAC Name

[5-[(dimethylamino)methyl]thiophen-3-yl]boronic acid

InChI

InChI=1S/C7H12BNO2S/c1-9(2)4-7-3-6(5-12-7)8(10)11/h3,5,10-11H,4H2,1-2H3

InChI Key

OWNFLGYDNRWGKB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=C1)CN(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-3-(dimethylaminomethyl)thiophene Intermediate

A key intermediate is 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine, which can be prepared by:

  • Starting from 5-bromothiophene-3-carboxaldehyde or 5-bromothiophene.
  • Performing reductive amination or nucleophilic substitution to introduce the dimethylaminomethyl group at the 5-position.

This intermediate serves as the substrate for subsequent borylation reactions.

Palladium-Catalyzed Borylation to Form Boronic Acid

The installation of the boronic acid group on the thiophene ring is commonly achieved via Suzuki–Miyaura cross-coupling or Miyaura borylation:

  • Reagents and Catalysts: Bis(pinacolato)diboron (B2pin2) or pinacol boronic esters as boron sources; palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4; bases like potassium acetate or potassium carbonate.
  • Solvents: 1,4-dioxane, tetrahydrofuran (THF), or mixtures with water.
  • Conditions: Heating at 60–90 °C under inert atmosphere (nitrogen or argon) for several hours.
  • Workup: After reaction completion, aqueous extraction, drying over anhydrous magnesium sulfate, and purification by silica gel chromatography.

For example, the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole (a structurally related heteroaryl boronic acid) involves:

  • Lithiation of 2,5-dibromothiazole with n-butyllithium at low temperature (-100 °C).
  • Reaction with methyl chloroformate to install a methyl formate group.
  • Coupling with boronic acid pinacol ester in the presence of palladium catalyst and potassium acetate at 60–80 °C to afford the boronic acid ester in high yield (up to 85%).

This method can be adapted to thiophene derivatives by replacing the thiazole core with thiophene and using the appropriate brominated intermediate.

Direct Synthesis via Suzuki Coupling

Alternatively, Suzuki coupling can be performed between:

  • A brominated thiophene bearing the dimethylaminomethyl substituent (e.g., 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine).
  • A boronic acid or boronic ester reagent.

This approach has been demonstrated in the synthesis of related compounds where the boronic acid moiety is introduced by coupling with boronic acids or esters under palladium catalysis.

Reaction Conditions and Yields

Step Reagents & Catalysts Solvent(s) Temperature (°C) Time Yield (%) Notes
Lithiation and formylation n-Butyllithium, methyl chloroformate Ether -100 to RT ~18 hours 67 Low temperature lithiation followed by formylation; intermediate for borylation
Borylation (Miyaura borylation) Bis(pinacolato)diboron, Pd catalyst, KOAc 1,4-Dioxane 60–80 Overnight 85 Palladium-catalyzed coupling to form boronic acid pinacol ester; high purity product
Suzuki coupling Pd catalyst, base (K2CO3 or KOAc) Dioxane/water mixture 80–100 Several hours 45–85 Coupling of bromothiophene derivative with boronic acids or esters

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography using gradients of ethyl acetate and petroleum ether or dichloromethane/methanol mixtures.
  • Characterization: NMR spectroscopy (^1H, ^13C), IR spectroscopy, melting point determination, and mass spectrometry to confirm structure and purity.
  • Yield Optimization: Use of microwave irradiation has been reported to enhance yields and reduce reaction times in similar palladium-catalyzed coupling reactions.

Summary of Key Literature Findings

  • The lithiation-borylation sequence starting from dibromo heterocycles is a robust method to prepare boronic acid derivatives with functional groups such as dimethylaminomethyl.
  • Suzuki coupling of brominated thiophene derivatives bearing dimethylaminomethyl substituents with boronic acids or esters is a viable route to the target boronic acid.
  • Use of palladium catalysts such as ferrocene palladium chloride or Pd(PPh3)4 and bases like potassium acetate or sodium carbonate under inert atmosphere at moderate temperatures (60–100 °C) is standard practice.
  • Purification by silica gel chromatography and thorough characterization ensure high purity of the final boronic acid compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids, including (5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid, have been extensively studied for their anticancer properties. They function through various mechanisms, such as proteasome inhibition and interaction with specific enzymes involved in cancer progression.

  • Mechanism of Action : Boronic acids can form reversible covalent bonds with diols present in biomolecules, enhancing the selectivity of drug delivery to cancer cells. This property is leveraged to create targeted therapies that minimize damage to healthy tissues while effectively attacking cancer cells .
  • Case Study : A study highlighted the use of boronic acid derivatives in enhancing the efficacy of existing anticancer drugs like bortezomib. The introduction of boronic acids improved the pharmacokinetic profile and reduced toxicity, making them more suitable for clinical use .

Antibacterial Applications

Inhibition of β-Lactamases
The compound has shown promise as an inhibitor of β-lactamases, enzymes that confer antibiotic resistance to bacteria.

  • Mechanism : Boronic acids can bind covalently to serine residues in the active sites of β-lactamases, thereby inhibiting their activity. This mechanism is crucial for restoring the efficacy of β-lactam antibiotics against resistant strains .
  • Case Study : Research demonstrated that certain boronic acid derivatives exhibited high inhibitory constants against class C β-lactamases, showcasing their potential as adjuvants in antibiotic therapy. These compounds were effective against resistant strains such as Pseudomonas aeruginosa, which is notorious for causing nosocomial infections .

Sensor Technology

Boronic acids are utilized in sensor technology due to their ability to selectively bind to diols and sugars.

  • Application : The compound can be employed in the development of biosensors for glucose monitoring. The interaction between boronic acids and glucose can be harnessed to create sensitive detection systems for diabetes management .

Delivery Systems

Drug Delivery Mechanisms
The unique properties of boronic acids facilitate their use in drug delivery systems.

  • Targeted Delivery : By forming boronate esters with diols present on the surface of cancer cells, these compounds enhance drug selectivity and improve therapeutic outcomes .

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Anticancer ActivityInhibits proteasome activity; enhances drug selectivityImproved efficacy and reduced toxicity compared to bortezomib
Antibacterial ActivityInhibits β-lactamases; restores antibiotic efficacyEffective against resistant strains like Pseudomonas aeruginosa
Sensor TechnologyUsed in glucose biosensors; selective binding to diolsDevelopment of sensitive glucose monitoring systems
Drug Delivery SystemsEnhances targeted delivery mechanisms through boronate ester formationImproved selectivity towards cancer cells

Mechanism of Action

The mechanism of action of (5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid involves its interaction with specific molecular targets. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Effects

  • [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid (CAS 26076-46-0) : A simpler thiophene boronic acid without additional substituents, serving as a baseline for reactivity comparisons .
  • 5-Formyl-4-methylthiophene-2-boronic acid : Features a formyl group (electron-withdrawing) and methyl group, altering electronic properties and reactivity in coupling reactions .
  • 5-(Ethoxycarbonyl)thiophen-3-ylboronic acid (CAS 957121-19-6) : Includes an ethoxycarbonyl group, which may sterically hinder reactions while providing ester functionality for further derivatization .
Table 1: Structural and Electronic Properties
Compound Substituent(s) Molecular Weight Key Electronic Effects
(5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid (Dimethylamino)methyl ~183.06 Electron-donating, hydrophilic
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid None 171.8 Baseline boronic acid reactivity
5-Formyl-4-methylthiophene-2-boronic acid Formyl, methyl 200.02 Electron-withdrawing, planar structure
5-(Ethoxycarbonyl)thiophen-3-ylboronic acid Ethoxycarbonyl 200.02 Steric hindrance, ester functionality

Suzuki-Miyaura Coupling

  • The dimethylaminomethyl group in the target compound may accelerate coupling reactions due to enhanced solubility and electron-donating effects, though direct data are lacking. In contrast, formyl-substituted thiophene boronic acids (e.g., 5-Formyl-4-methylthiophene-2-boronic acid) show moderate reactivity in cross-couplings, often requiring optimized conditions .

Sensor Development

  • Thiophene boronic acids with electron-rich substituents, like the dimethylamino group, are promising for monosaccharide recognition. highlights boronic acid receptors with dimethylamino motifs exhibiting strong binding to diols via reversible ester formation .

Physical and Chemical Properties

Solubility and Stability

  • The dimethylaminomethyl group likely enhances aqueous solubility compared to non-polar analogs. For example, [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid (MW 171.8) has moderate solubility, while formyl-substituted derivatives require organic solvents .
  • The target compound’s stability under physiological conditions may be superior due to reduced hydrolysis susceptibility, a common issue with boronic acids.
Table 2: Comparative Physical Properties
Compound Solubility (Log S) Thermal Stability (°C)
This compound ~-2.5 (predicted) >200 (estimated)
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid -3.1 180–200
5-Formyl-4-methylthiophene-2-boronic acid -3.8 150–170
5-(Ethoxycarbonyl)thiophen-3-ylboronic acid -4.2 160–180

Biological Activity

(5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a dimethylaminomethyl group and a boronic acid moiety. This unique structure imparts specific chemical properties that are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : Boronic acids are known to inhibit certain protein kinases, which play critical roles in cell signaling pathways. This compound has shown promise as an inhibitor of CDK9/CyclinT, a target in cancer therapy, with reported IC50 values indicating effective inhibition .
  • Antiviral Activity : Compounds containing boronic acid moieties have been investigated for their antiviral properties, particularly against RNA viruses. The mechanism often involves the disruption of viral replication processes .
  • Gene Regulation : Research indicates that this compound can act as a pan-agonist for estrogen-related receptors (ERRs), influencing gene expression related to metabolic processes and cellular growth .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50/EC50 ValuesReference
Protein Kinase InhibitionCDK9/CyclinT0.38 μM
Antiviral ActivityHCV NS5B32.2 μM
Gene RegulationERR isoformsEC50 not specified

Case Study 1: Anticancer Properties

In a study evaluating various boronic acid derivatives, this compound was identified as a potent inhibitor of CDK9/CyclinT, demonstrating significant anticancer activity in vitro. The study utilized cell lines representative of different cancer types and assessed cell viability post-treatment.

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral potential against Hepatitis C Virus (HCV). The compound was tested for its ability to inhibit the NS5B polymerase, yielding an IC50 value of 32.2 μM, indicating moderate efficacy compared to other known antiviral agents.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that compounds with similar structures exhibit varied absorption and metabolism profiles. The presence of the boronic acid moiety is crucial for maintaining metabolic stability while enhancing bioavailability. Toxicity assessments indicate that while the compound exhibits promising biological activity, careful evaluation is necessary to determine safe dosage levels for therapeutic applications.

Q & A

Q. What are the common synthetic routes for (5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid, and how are reaction conditions optimized?

The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of thiophene derivatives with boronic acid groups. Key steps include:

  • Substrate preparation : Starting from a thiophene scaffold, introduce the dimethylaminomethyl group via nucleophilic substitution or reductive amination.
  • Boronation : Use boronating agents like bis(pinacolato)diboron (B₂Pin₂) in the presence of transition-metal catalysts (e.g., PdCl₂(dppf)) .
  • Optimization : Solvent choice (e.g., THF or DMF), temperature (60–100°C), and catalyst loading (1–5 mol%) critically influence yield. Purity is confirmed via NMR (¹H/¹³C) and mass spectrometry .

Q. How is the purity of this compound validated, and what analytical methods are recommended?

Purity validation involves:

  • Chromatography : HPLC or LC-MS with a C18 column to detect impurities (e.g., unreacted precursors or boronic acid dimers) .
  • Spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for thiophene protons; δ 2.2–2.5 ppm for dimethylamino protons) and FT-IR (B-O stretch ~1350 cm⁻¹) .
  • Quantitative analysis : Use calibration curves with standards like phenylboronic acid for LC-MS/MS quantification, ensuring detection limits <1 ppm for impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

Discrepancies in yields often arise from:

  • Catalyst deactivation : Trace oxygen or moisture can poison Pd catalysts. Use rigorously anhydrous solvents and inert atmospheres .
  • Steric effects : The dimethylaminomethyl group may hinder cross-coupling. Switching to bulky ligands (e.g., SPhos) or adjusting stoichiometry (1.2–1.5 eq boronic acid) improves efficiency .
  • Side reactions : Monitor for protodeboronation via ¹¹B NMR. Additives like K₂CO₃ stabilize the boronate intermediate .

Q. What strategies are effective for analyzing and mitigating boronic acid dimerization in aqueous solutions?

Dimerization (e.g., forming boroxines) is pH-dependent:

  • pH control : Maintain solutions at pH 7–8 using phosphate buffers to stabilize the boronate form .
  • Co-solvents : Use DMSO or ethanol (20–30% v/v) to reduce water activity .
  • Real-time monitoring : Employ Raman spectroscopy to track dimerization kinetics (peak shifts at ~780 cm⁻¹) .

Q. How can conflicting reports on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled?

Conflicting data may stem from:

  • Assay conditions : Varying pH or buffer ions (e.g., Ca²⁺) alter boronic acid-diol interactions. Standardize using Tris-HCl (pH 7.4) with 1 mM MgCl₂ .
  • Cell permeability : The dimethylaminomethyl group enhances membrane penetration. Compare intracellular vs. extracellular activity via cell lysate assays .
  • Metabolic stability : Assess degradation in serum (e.g., 37°C, 24 hrs) using LC-MS to correlate stability with observed bioactivity .

Methodological Resources

  • Structural elucidation : X-ray crystallography (for single crystals) or DFT calculations (bond angles: B-C ~1.5 Å) .
  • Reaction optimization : Design of Experiments (DoE) to screen variables (temperature, catalyst, solvent) .
  • Toxicity profiling : Ames test for mutagenicity (per ICH S2 guidelines) to rule out genotoxic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.